(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of ethoxyphenyl, benzoimidazole, and pyrrolidine moieties
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the compound likely has multiple effects at the molecular and cellular level. These could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and prevention of ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a variety of functional groups such as halides, hydroxyl groups, or alkyl groups .
Scientific Research Applications
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxyphenyl)(3-(1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)methanone
- (4-ethoxyphenyl)(3-(3H-imidazo[4,5-b]pyridin-2-yl)pyrrolidin-1-yl)methanone
- (4-ethoxyphenyl)(3-(1H-indol-5-yl)pyrrolidin-1-yl)methanone
Uniqueness
What sets (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-26-18-10-8-16(9-11-18)21(25)23-13-12-17(14-23)24-15(2)22-19-6-4-5-7-20(19)24/h4-11,17H,3,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDQDBVNIJQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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